4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-2-10-19-11-8-17(9-12-19,15(20)21)18-16(22)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,22)(H,20,21) |
InChI Key |
GBJJQTCUQAYCLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (A) | C₁₇H₂₂N₂O₄ | 318.37 | Cbz-amino, propyl (N1), carboxylic acid (C4) |
| Benzyl 4-aminopiperidine-1-carboxylate (B) | C₁₃H₁₈N₂O₂ | 234.29 | Cbz (N1), free amino (C4) |
| 4-Benzyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide (C) | C₁₈H₂₀ClN₃O | 329.83 | Piperazine ring, benzyl, 4-chlorophenyl amide |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (D) | C₉H₁₅NO₄ | 201.22 | Ethoxycarbonyl (N1), carboxylic acid (C4) |
Key Observations:
- Substituent Effects :
- The Cbz group in A and B enhances steric bulk and lipophilicity compared to D’s ethoxycarbonyl group.
- Piperidine vs. Piperazine : Compound C’s piperazine ring introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity .
- Carboxylic Acid vs. Amide : The carboxylic acid in A and D increases polarity and aqueous solubility, whereas C’s amide group improves metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Findings:
- Lipophilicity : Compound A’s propyl and Cbz groups increase LogP compared to D, suggesting better membrane permeability but lower aqueous solubility.
- Solubility : The carboxylic acid in A and D improves solubility relative to C’s amide .
- BBB Penetration : Compound D’s smaller size and lower TPSA favor BBB permeability, whereas A’s polar groups limit CNS activity .
Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid is a complex organic compound characterized by its piperidine ring and functional groups that suggest potential biological activity. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C17H24N2O4, with a molecular weight of 320.4 g/mol. The IUPAC name is 4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid. The structure includes a benzyloxycarbonyl group and a carboxylic acid, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid |
| InChI Key | GBJJQTCUQAYCLF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, facilitating selective reactions at other sites on the molecule. The piperidine ring is known to influence binding affinity and specificity towards certain biological macromolecules.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on enzymes such as BACE1 (Beta-site APP Cleaving Enzyme 1), which is relevant in Alzheimer's disease research. Compounds structurally similar to it have shown varying degrees of inhibition against BACE1, suggesting that modifications to the piperidine structure may enhance or reduce activity .
- Calcium Activated Chloride Channels (CaCCs) : Research indicates that derivatives of this compound may exhibit inhibitory effects on TMEM16A channels, which are important for calcium-activated chloride transport in cells .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- BACE1 Inhibition : A study evaluated various benzyl carbamate derivatives for their ability to inhibit BACE1, identifying structure-activity relationships that could be applied to optimize the biological efficacy of similar compounds . For instance, modifications in the substituents on the aromatic rings significantly influenced the inhibitory potency.
- TMEM16A Activity : Another study assessed the inhibitory effects of related compounds on TMEM16A channels using Fischer rat thyroid (FRT) cells. Compounds exhibiting IC50 values less than 6 μM were deemed significant, highlighting the potential therapeutic applications in conditions involving ion channel dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
